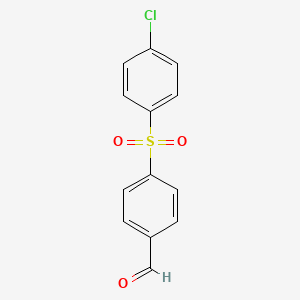

4-((4-Chlorophenyl)sulfonyl)benzaldehyde

Vue d'ensemble

Description

4-((4-Chlorophenyl)sulfonyl)benzaldehyde is a chemical compound that is part of a broader class of organic molecules that contain sulfonyl functional groups attached to an aromatic ring. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of the sulfonyl group can significantly influence the physical and chemical properties of these molecules, as well as their reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of related sulfonated polymers and compounds has been described in the literature. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using a nickel(0) catalytic coupling process, which involved the use of 2,5-dichloro-4'-phenylbenzophenone and an end-capping agent . Although not directly synthesizing 4-((4-Chlorophenyl)sulfonyl)benzaldehyde, this process highlights the methods used to create complex molecules with sulfonyl and chlorophenyl groups, which are relevant to the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((4-Chlorophenyl)sulfonyl)benzaldehyde has been investigated using X-ray crystallography. For example, the molecular conformation of a related compound, 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, is stabilized by intramolecular hydrogen bonding and the benzene rings form specific dihedral angles . These structural details are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

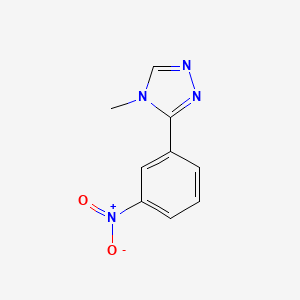

The reactivity of sulfonyl-containing compounds can be quite varied. In the case of 4-((4-Chlorophenyl)sulfonyl)benzaldehyde, no specific chemical reactions are detailed in the provided papers. However, the literature does mention the reactivity of related compounds, such as the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which is influenced by the electronic properties of substituents on the aromatic ring . This suggests that the chlorophenyl sulfonyl group could similarly affect the reactivity of 4-((4-Chlorophenyl)sulfonyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing aromatic compounds are often characterized by their ability to form stable crystalline structures and engage in specific non-covalent interactions. For instance, the crystal packing in related compounds can involve intermolecular hydrogen bonds and π-π stacking interactions . Additionally, the presence of the sulfonyl group can influence properties such as water absorption and proton conductivity, as seen in the case of sulfonated copolymers . These properties are essential for the potential use of such compounds in applications like proton exchange membranes.

Applications De Recherche Scientifique

Oxidative Reactions and Catalysis

- Studies have demonstrated the role of certain compounds in oxidative reactions and catalysis. For instance, the oxidation of methoxy substituted benzyl phenyl sulfides, involving the formation of benzaldehydes, highlights the distinct pathways through which oxidants react, either by single electron transfer or direct oxygen atom transfer (Lai, Lepage, & Lee, 2002). Similarly, the reactivity of sulfur in rhodium-bound benzaldehyde thiosemicarbazones towards molecular oxygen suggests intricate molecular interactions leading to sulfone formation, providing insights into the oxidation mechanisms of sulfur atoms in organorhodium complexes (Seth & Bhattacharya, 2011).

Molecular Structure Analysis

- The crystal structure and Hirshfeld surface analysis of compounds containing (4-chlorophenyl)sulfanyl groups have been explored to understand the molecular arrangements and interactions within the crystal lattice. Such analyses reveal supramolecular helical chains sustained by specific interactions, shedding light on the structural characteristics of these compounds (Caracelli et al., 2018).

Synthesis and Characterization of Compounds

- The synthesis of N-sulfonylated β-amino alcohols and their application in asymmetric catalysis showcases the significance of electron-withdrawing and donating abilities of substituents on the sulfonyl group, affecting yields and enantioselectivities in chemical reactions (Wu & Gau, 2003).

- Research on sulfonamides and their molecular interactions in crystals and solutions has provided valuable data on temperature dependencies, thermodynamic functions, and solubility, contributing to a deeper understanding of these compounds' physical and chemical properties (Perlovich et al., 2008).

Antiviral Activity

- The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus highlight the potential of these compounds in the development of new antiviral agents (Chen et al., 2010).

Applications in Material Science

- Studies on the preparation of sulfonated poly(arylene ether sulfones) for use as solid polymer electrolytes in fuel cells demonstrate the importance of monomer synthesis for developing advanced materials with specific electrical properties (Begunov et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVLYDUSHDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355201 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)sulfonyl)benzaldehyde | |

CAS RN |

77422-24-3 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)